1,7-dimethyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
This compound belongs to the pyridopyrrolopyrimidine-carboxamide class, characterized by a fused tricyclic core with a carboxamide substituent at position 2. The structure features a 1,7-dimethyl substitution pattern and a pyridin-3-ylmethyl group linked to the carboxamide nitrogen. Its synthesis follows protocols similar to those described for related derivatives, involving condensation of pyrido[1,2-a]pyrimidine precursors with functionalized glycinate esters under reflux conditions, followed by hydrolysis and amidation steps .
Properties
IUPAC Name |
6,12-dimethyl-2-oxo-N-(pyridin-3-ylmethyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-12-5-6-16-22-17-14(19(26)24(16)11-12)8-15(23(17)2)18(25)21-10-13-4-3-7-20-9-13/h3-9,11H,10H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQAPQYVNOUUFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NCC4=CN=CC=C4)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core One common approach is the condensation of appropriate pyridine derivatives with diketones or β-diketones under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including:
Reduction: The removal of oxygen atoms or the reduction of double bonds within the structure.
Substitution: Replacement of hydrogen atoms or other substituents on the pyridine ring or the pyrrolo[2,3-d]pyrimidine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation of the methyl groups could yield carboxylic acids, while reduction might result in the formation of alcohols or amines.
Scientific Research Applications
The compound exhibits a range of biological activities that are relevant to various therapeutic applications:
Anticancer Activity
Research indicates that this compound can inhibit cell proliferation in various cancer cell lines. The mechanism involves:
- Inhibition of Cyclin-dependent Kinases (CDKs) : By binding to the active site of CDK2, it prevents phosphorylation of target proteins essential for cell cycle progression, leading to apoptosis in cancer cells. Studies have shown efficacy against cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer) .
Antimicrobial Properties
Derivatives of this compound have demonstrated significant antimicrobial activity against various pathogens:
- Mechanism : The presence of specific functional groups enhances its interaction with bacterial membranes and intracellular targets. It has shown effectiveness against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties:
- Mechanism : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation. Animal models treated with this compound exhibited reduced edema and inflammatory markers .
Case Studies
Several case studies highlight the efficacy of this compound:
| Study Type | Findings |
|---|---|
| Cancer Cell Line Studies | Treatment resulted in reduced viability in human tumor cell lines such as HepG2 and MCF7. |
| Antimicrobial Screening | Derivatives evaluated against Staphylococcus aureus and Escherichia coli showed significant inhibition compared to standard antibiotics. |
| Inflammation Models | Animal models treated with the compound exhibited reduced edema and inflammatory markers induced by carrageenan. |
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific biological context and the nature of the interactions involved.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogs.
Key Observations :
- N-Substituents : Bulky groups like benzyl (logP = 2.47) increase lipophilicity compared to smaller alkyl chains (e.g., 3-methoxypropyl, logP = 1.64) .
- Core Methylation : 1,9-Dimethyl analogs (e.g., ) exhibit higher molecular weights and altered solubility compared to 1,7-dimethyl derivatives.
Bioactivity and Functional Implications
While direct bioactivity data for the target compound are unavailable, analogs with carboxamide-linked pyridopyrrolopyrimidines show promising antimicrobial profiles. For example:
- Antibiofilm Activity : Derivatives in Table 1 of demonstrate MIC values ranging from 2–32 mg/L against Gram-positive bacteria, with potency influenced by N-substituent bulk and electronic properties .
- Structural Insights : NMR studies () reveal that substituents in regions A (positions 39–44) and B (29–36) alter chemical environments, which may correlate with target binding specificity .
Biological Activity
1,7-Dimethyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and enzyme inhibition effects.
Chemical Structure and Properties
The compound's structure can be detailed as follows:
- Molecular Formula : C18H19N5O2
- Molecular Weight : 341.38 g/mol
- IUPAC Name : this compound
This compound is characterized by a pyrido-pyrimidine core structure, which is known for its potential therapeutic applications.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrido[2,3-d]pyrimidine exhibit significant anticancer properties. For instance:
- A study reported that compounds similar to the target compound inhibited cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
- Molecular docking studies suggest that this compound may interact with key proteins involved in cancer cell survival and proliferation pathways .
Antimicrobial Activity
Pyrido[2,3-d]pyrimidine derivatives have shown promising antimicrobial effects:
- The compound has been tested against various bacterial strains and demonstrated effective inhibition of growth. Specifically, it exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli .
Enzyme Inhibition
The compound also shows potential as an enzyme inhibitor:
- It has been reported to inhibit dihydrofolate reductase (DHFR), an important enzyme in the folate synthesis pathway critical for DNA synthesis and repair. This inhibition can lead to antiproliferative effects on cancer cells .
Study 1: Anticancer Efficacy
A research article evaluated a series of pyrido[2,3-d]pyrimidine derivatives for their anticancer activity. The study found that specific modifications to the core structure enhanced potency against various cancer types. Notably, the presence of a pyridine substituent increased the binding affinity to cancer-related targets .
Study 2: Antimicrobial Properties
In a comparative study assessing the antimicrobial efficacy of several pyrido[2,3-d]pyrimidines, the target compound was found to possess superior activity against multi-drug resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents .
Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
